

4-(Bromomethyl)-1-chloro-2-methoxybenzene

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Cat. No.: B105237

[Get Quote](#)

Technical Guide: 4-(Bromomethyl)-1-chloro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **4-(Bromomethyl)-1-chloro-2-methoxybenzene**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents a generalized, representative experimental protocol and reaction workflow that a molecule with this structure is anticipated to undergo.

Core Compound Properties

The fundamental molecular and physical properties of **4-(Bromomethyl)-1-chloro-2-methoxybenzene** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrClO	[1] [2]
Molecular Weight	235.51 g/mol	[1]
CAS Number	103347-14-4	
SMILES	COCl=CC(CBr)=CC=C1Cl	[1]

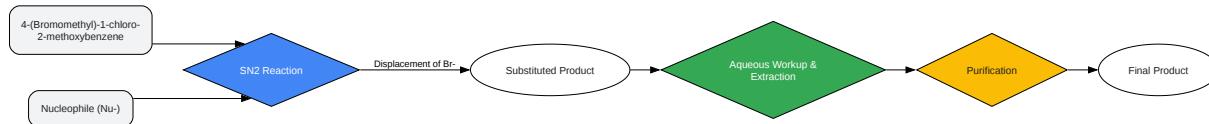
Representative Experimental Protocol: Nucleophilic Substitution

The primary reactive site of **4-(Bromomethyl)-1-chloro-2-methoxybenzene** is the benzylic bromide. This functional group is a good leaving group, making the compound an excellent substrate for SN₂ reactions. Below is a generalized protocol for the reaction of **4-(Bromomethyl)-1-chloro-2-methoxybenzene** with a generic nucleophile (Nu-).

Objective: To illustrate a typical nucleophilic substitution reaction involving the displacement of the benzylic bromide.

Materials:

- **4-(Bromomethyl)-1-chloro-2-methoxybenzene**
- A suitable nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- A non-nucleophilic base (if the nucleophile is an amine, e.g., Potassium Carbonate)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Brine solution


- Anhydrous sodium sulfate

Procedure:

- To a solution of the chosen nucleophile (1.2 equivalents) in the selected polar aprotic solvent, add **4-(Bromomethyl)-1-chloro-2-methoxybenzene** (1.0 equivalent) dropwise at room temperature. If an amine is used as the nucleophile, a base such as potassium carbonate (1.5 equivalents) should be added to the reaction mixture.
- Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be applied to facilitate the reaction if it proceeds slowly.
- Upon completion of the reaction, as indicated by TLC, the mixture is quenched with deionized water.
- The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.
- The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Logical Workflow: Nucleophilic Substitution Pathway

The following diagram illustrates the logical workflow of a typical nucleophilic substitution reaction with **4-(Bromomethyl)-1-chloro-2-methoxybenzene**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a nucleophilic substitution reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(Bromomethyl)-1-chloro-2-methoxybenzene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105237#4-bromomethyl-1-chloro-2-methoxybenzene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com